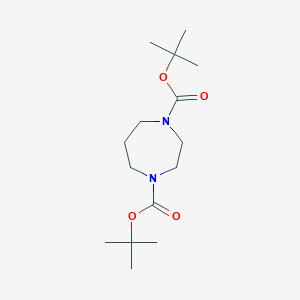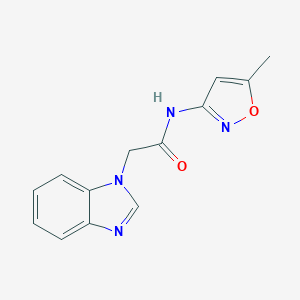
2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide, also known as BIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIA is a small molecule inhibitor that has shown promising results in cancer research, infectious diseases, and neurodegenerative disorders.
Wirkmechanismus
2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide works by targeting specific enzymes involved in various biological processes. As mentioned earlier, 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide inhibits PARP, sortase A, and MAO-B, leading to various physiological effects. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. Inhibition of sortase A leads to the disruption of bacterial cell wall integrity, ultimately resulting in cell death. Inhibition of MAO-B leads to an increase in dopamine levels, ultimately resulting in neuroprotection.
Biochemische Und Physiologische Effekte
2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide has various biochemical and physiological effects depending on the specific enzyme it targets. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. Inhibition of sortase A leads to the disruption of bacterial cell wall integrity, ultimately resulting in cell death. Inhibition of MAO-B leads to an increase in dopamine levels, ultimately resulting in neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide is its specificity towards specific enzymes, making it a useful tool for studying the biological processes in which these enzymes are involved. However, one limitation of 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide research. One direction is the development of more potent and selective inhibitors of PARP, sortase A, and MAO-B. Another direction is the investigation of 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide's potential applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide derivatives with improved pharmacokinetic properties may lead to the development of more effective therapeutics.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 1,2-diaminobenzene in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide. This synthesis method is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide works by targeting the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death.
2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide has also shown potential in the treatment of infectious diseases. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide works by inhibiting the enzyme sortase A, which is involved in the attachment of surface proteins to the bacterial cell wall. Inhibition of sortase A leads to the disruption of bacterial cell wall integrity, ultimately resulting in cell death.
In addition to cancer and infectious diseases, 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide has also been studied for its potential applications in neurodegenerative disorders. It has been shown to protect against neuronal cell death in models of Parkinson's disease and Alzheimer's disease. 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide works by inhibiting the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. Inhibition of MAO-B leads to an increase in dopamine levels, ultimately resulting in neuroprotection.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-9-6-12(16-19-9)15-13(18)7-17-8-14-10-4-2-3-5-11(10)17/h2-6,8H,7H2,1H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZUTIDJMUHFHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

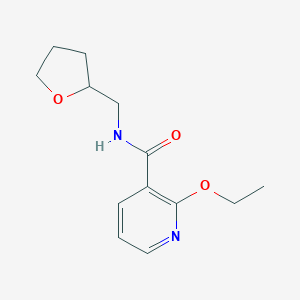



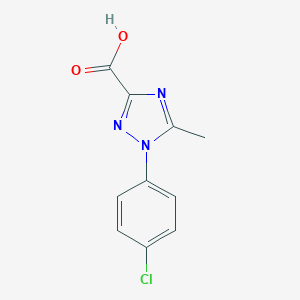

![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B358681.png)


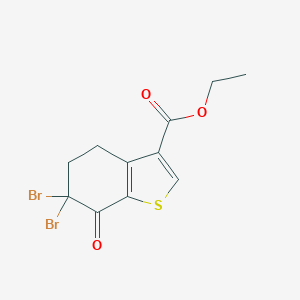
![2'-(4-Methylpiperazine-1-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B358716.png)
![(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B358723.png)
